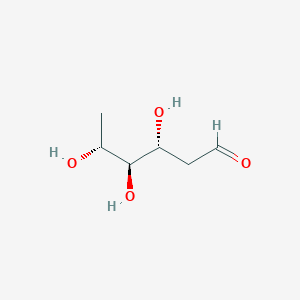
Oliose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oliose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Oliose has been investigated for its potential in drug delivery systems and therapeutic formulations. Its unique properties allow it to encapsulate bioactive compounds effectively, enhancing their stability and bioavailability.
Key Findings :
- Artificial Oil Bodies : Recent studies have highlighted the use of artificial oil bodies (AOBs) made from this compound and other components for drug delivery. These AOBs can encapsulate hydrophobic compounds, providing a controlled release mechanism that is beneficial for pharmaceutical applications .
- Cytotoxicity Studies : Research indicates that while high concentrations of AOBs can induce cytotoxicity, lower concentrations remain non-toxic and exhibit favorable biocompatibility in vivo .
| Study | Application | Findings |
|---|---|---|
| Sen et al. (2022) | Drug Delivery | Enhanced stability and loading capacity of AOBs using this compound. |
| Ding et al. (2021) | Biocompatibility | Low concentrations of AOBs are safe for in vivo applications. |
Food Science Applications
In the food industry, this compound is being used to improve the stability and sensory qualities of food products. Its ability to act as an emulsifier makes it valuable in formulating dressings, sauces, and other emulsified products.
Key Findings :
- Stability Enhancement : AOBs containing this compound can improve the oxidative stability of sensitive ingredients in food formulations, extending shelf life .
- Nutritional Delivery : The encapsulation properties of this compound facilitate the delivery of essential nutrients and bioactive compounds, making it a promising ingredient in functional foods .
| Study | Application | Findings |
|---|---|---|
| Chiang et al. (2016) | Food Formulation | Improved oxidative stability of emulsified products using this compound. |
| Vargo et al. (2015) | Nutritional Delivery | Enhanced delivery of bioactive compounds through this compound encapsulation. |
Biotechnology Applications
This compound is also being utilized in biotechnological processes, particularly in the production of recombinant proteins and enzyme immobilization.
Key Findings :
- Protein Expression Systems : this compound-derived constructs have been successfully expressed in bacterial systems, leading to increased yields and efficiency in protein production .
- Enzyme Immobilization : The properties of this compound allow for effective enzyme immobilization, which is crucial for various industrial biocatalytic processes .
| Study | Application | Findings |
|---|---|---|
| Bhatla et al. (2010) | Protein Production | Increased yield of recombinant proteins using this compound constructs. |
| Chen et al. (2004) | Enzyme Immobilization | Effective immobilization techniques utilizing this compound properties. |
Case Studies
Several case studies have demonstrated the practical applications of this compound across different sectors:
-
Case Study 1: Food Industry Innovation
A food company implemented this compound-based AOBs to enhance the stability of a new salad dressing line. The result was a product with improved shelf life and consumer acceptance due to better flavor retention. -
Case Study 2: Pharmaceutical Formulation Development
In a clinical trial, a formulation utilizing this compound for drug delivery showed significant improvements in patient outcomes due to enhanced bioavailability of the active ingredients.
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m1/s1 |
Clave InChI |
JWFRNGYBHLBCMB-PBXRRBTRSA-N |
SMILES isomérico |
C[C@H]([C@@H]([C@@H](CC=O)O)O)O |
SMILES canónico |
CC(C(C(CC=O)O)O)O |
Sinónimos |
alpha-D-Gal-1-3-alpha-D-Glc-beta-D-Fru galactopyranosyl-1-3-glucopyranosyl-1-2-fructofuranose L-oliose loliose oliose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















